N-pentylhydrazinecarbothioamide

Description

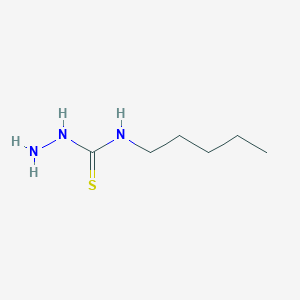

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-pentylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-2-3-4-5-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTMPLHUDNWDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368859 | |

| Record name | N-pentylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53347-39-0 | |

| Record name | N-pentylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Pentylhydrazinecarbothioamide

Established Synthetic Pathways for Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamide derivatives, also known as thiosemicarbazides, is a well-established area of organic chemistry. researchgate.net These compounds are characterized by the structural motif RNHCSNHR and are pivotal precursors for a multitude of heterocyclic compounds. researchgate.netarkat-usa.org Several general methods have been developed for their synthesis, with the most common being the reaction of hydrazides with isothiocyanates. researchgate.netnih.gov This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and can be facilitated by heating. scispace.com

Another prevalent method involves the hydrazinolysis of various thiocarbonic acid derivatives, including thiophosgene (B130339) and carbon disulfide. arkat-usa.org For instance, the reaction of thiophosgene with hydrazine (B178648) directly yields thiocarbohydrazide. arkat-usa.org Similarly, substituted thiosemicarbazides can be obtained from the reaction of alkyl or aryl isothiocyanates with hydrazine hydrate (B1144303) or phenylhydrazine. mdpi.com These foundational methods provide a versatile toolkit for accessing a wide array of hydrazinecarbothioamide derivatives, which can then be further functionalized. arkat-usa.org

Specific Synthesis Protocols for N-pentylhydrazinecarbothioamide

While general methods provide a framework, the specific synthesis of N-pentylhydrazinecarbothioamide requires tailored protocols to achieve optimal yields and purity.

Precursor Synthesis and Alkylation Strategies

The synthesis of N-pentylhydrazinecarbothioamide typically begins with the preparation of a suitable precursor, followed by an alkylation step. A common precursor is thiosemicarbazide (B42300) itself, which can be synthesized through various established routes. nih.gov The introduction of the pentyl group is then achieved through alkylation.

Reductive alkylation represents a viable strategy, where an aldehyde or ketone is reacted with the hydrazine derivative in the presence of a reducing agent. youtube.com For instance, an alcohol can be reductively alkylated with an aldehyde or ketone, although this process can be less straightforward than the corresponding amination. youtube.com Direct alkylation of aldehydes can also be employed, though this can be complicated by the ambident nucleophilic nature of aldehyde enolates. youtube.com

A more direct approach involves the reaction of pentyl isothiocyanate with hydrazine hydrate. This method directly furnishes the desired N-pentylhydrazinecarbothioamide. The reaction conditions for such syntheses are often optimized to maximize yield and minimize side products.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-pentylhydrazinecarbothioamide. Factors such as solvent, temperature, reaction time, and the nature of the catalyst can significantly influence the outcome of the synthesis. For instance, in the synthesis of related thiosemicarbazide derivatives, studies have focused on optimizing reaction conditions to improve yields. nih.gov

Conventional methods often involve refluxing the reactants in a solvent like ethanol for several hours. acs.org However, modern techniques aim to reduce reaction times and improve efficiency. The choice of base can also be critical in reactions involving deprotonation steps.

Microwave-Assisted Synthetic Approaches for Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique has been successfully applied to the synthesis of thiosemicarbazide and thiosemicarbazone analogues. scispace.commdpi.comnih.govresearchgate.netnih.gov

Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. scispace.commdpi.com For example, the synthesis of thiosemicarbazide derivatives that would typically take several hours under reflux can be completed in a matter of minutes using a domestic microwave oven. scispace.comresearchgate.net Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov The synthesis of N1,N4-substituted thiosemicarbazones, for instance, has been achieved with high yields and purity in as little as 3 minutes under solvent-free microwave irradiation. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiosemicarbazone Analogues mdpi.com

| Method | Solvent | Reaction Time | Yield |

| Conventional Reflux | Ethanol | 480 minutes | Good |

| Microwave-Assisted | Ethanol | 20-40 minutes | Satisfactory |

| Microwave-Assisted | Solvent-Free | 3 minutes | High |

Mechanochemical Grinding Techniques in Thiosemicarbazide Synthesis

Mechanochemical synthesis, which involves inducing reactions through mechanical force such as grinding, offers a solvent-free and energy-efficient alternative for preparing thiosemicarbazides. youtube.com This green chemistry approach involves the grinding of solid reactants together, often with a catalytic amount of a substance, to initiate a chemical reaction. youtube.com

The synthesis of azomethines, which share the C=N bond with thiosemicarbazones, has been successfully demonstrated using mechanochemical methods. youtube.com By grinding a primary amine with a carbonyl compound, the corresponding Schiff base can be obtained without the need for a solvent. youtube.com This technique holds promise for the synthesis of N-pentylhydrazinecarbothioamide and its derivatives, offering a more environmentally benign and efficient route.

Synthesis of N-pentylhydrazinecarbothioamide-Based Hybrid Compounds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug design. nih.govrsc.org This approach can lead to compounds with enhanced activity, novel mechanisms of action, or improved pharmacokinetic profiles. nih.gov N-pentylhydrazinecarbothioamide can serve as a versatile scaffold for the synthesis of such hybrid compounds.

The synthesis of these hybrids typically involves linking the N-pentylhydrazinecarbothioamide moiety to another bioactive molecule through a suitable linker. nih.gov For example, a common strategy is the condensation of a hydrazine derivative with an aldehyde or ketone to form a hydrazone. nih.govnih.gov This reaction is often acid-catalyzed and can be carried out under mild conditions. nih.gov

The resulting hybrid compounds can exhibit a wide range of biological activities. For instance, hybrid molecules incorporating cinnamic acid have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. mdpi.com Similarly, the synthesis of oxamide-hydrazone hybrid derivatives has been explored for their potential as anticancer agents. nih.gov The design and synthesis of such hybrid compounds based on the N-pentylhydrazinecarbothioamide core represent a vibrant area of research with significant potential for the development of new therapeutic agents. nih.govrsc.org

Strategies for Molecular Hybridization

Molecular hybridization is a prominent strategy in drug design that involves the covalent linking of two or more pharmacophores, which are the specific portions of a molecule responsible for its biological activity. nih.govsemanticscholar.org The resulting hybrid molecule is designed to interact with multiple biological targets, potentially leading to improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance. semanticscholar.org This approach is particularly valuable in addressing complex multifactorial diseases. nih.gov

In the context of N-pentylhydrazinecarbothioamide, molecular hybridization would involve attaching this core structure to other molecular fragments known to possess desired biological activities. The hydrazinecarbothioamide moiety itself can act as a versatile scaffold, offering points for chemical modification. The design of such hybrids requires careful consideration of the physicochemical properties of the constituent parts to ensure the final molecule retains the desired activities of its parent components.

Integration with Heterocyclic Systems (e.g., Triazoles, Thiophenes, Carbazole (B46965) Derivatives)

The hydrazinecarbothioamide functional group serves as a valuable synthon for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds. arkat-usa.orgumich.edu The integration of N-pentylhydrazinecarbothioamide with heterocyclic systems like triazoles, thiophenes, and carbazole derivatives can lead to the development of novel compounds with unique chemical and biological properties.

Triazoles:

The synthesis of 1,2,4-triazole (B32235) rings can be achieved through the reaction of hydrazinecarbothioamide derivatives. umich.edufrontiersin.orgnih.gov One common method involves the cyclization of acylthiosemicarbazides, which can be prepared by acylating N-pentylhydrazinecarbothioamide. The resulting N-acyl derivative can then be cyclized under basic or acidic conditions to yield the corresponding 1,2,4-triazole-5-thione. For instance, reaction with an appropriate carboxylic acid or its derivative would yield an intermediate that upon cyclization, would form a triazole ring. The general reaction involves the intramolecular condensation and elimination of a water molecule.

Thiophenes:

Thiophene (B33073) rings, another important heterocyclic motif, can be synthesized using various methods starting from appropriate precursors. organic-chemistry.orgpharmaguideline.comderpharmachemica.com The Gewald reaction, for example, is a well-established method for the synthesis of 2-aminothiophenes. pharmaguideline.comderpharmachemica.com While this reaction typically involves an α-cyano ketone, elemental sulfur, and an amine, modifications of this and other synthetic routes could potentially incorporate the N-pentylhydrazinecarbothioamide scaffold. For instance, reactions involving the sulfur and nitrogen atoms of the hydrazinecarbothioamide moiety with suitable carbon building blocks could lead to the formation of thiophene derivatives.

Carbazole Derivatives:

Recent research has demonstrated the successful synthesis of novel carbazole derivatives incorporating a hydrazinecarbothioamide scaffold. nih.govnih.gov These syntheses highlight a practical application of molecular hybridization. The general approach involves the reaction of a carbazole-containing acyl hydrazide with an appropriate isothiocyanate to yield the target carbazole hydrazinecarbothioamide derivative.

In a specific example, 2-(9H-carbazol-9-yl)acetohydrazide is reacted with various isothiocyanates to produce a series of N-substituted 2-(2-(9H-carbazol-9-yl)acetyl)hydrazine-1-carbothioamides. nih.govresearchgate.net This methodology can be directly applied to the synthesis of N-pentylhydrazinecarbothioamide derivatives of carbazole. The reaction of 2-(9H-carbazol-9-yl)acetohydrazide with pentyl isothiocyanate would be expected to yield 2-(2-(9H-carbazol-9-yl)acetyl)-N-pentylhydrazine-1-carbothioamide.

The following table details the synthesis of various carbazole hydrazine-carbothioamide derivatives, illustrating the general synthetic strategy.

| Compound ID | Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| 4a | 2-(9H-carbazol-9-yl)acetohydrazide | Allyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-allylhydrazine-1-carbothioamide | 85 | 185-187 |

| 4b | 2-(9H-carbazol-9-yl)acetohydrazide | 4-Methoxyphenyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | 89 | 201-203 |

| 4p | 2-(9H-carbazol-9-yl)acetohydrazide | Benzyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-benzylhydrazine-1-carbothioamide | 86 | 169-171 |

Table based on data from a study on the synthesis of novel carbazole hydrazine-carbothioamide scaffolds. nih.gov

These examples demonstrate the feasibility of integrating the N-pentylhydrazinecarbothioamide moiety with complex heterocyclic systems like carbazole, paving the way for the exploration of their potential applications.

Advanced Spectroscopic and Structural Elucidation of N Pentylhydrazinecarbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of the precise atomic connectivity and chemical environment of N-pentylhydrazinecarbothioamide. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of N-pentylhydrazinecarbothioamide is predicted to exhibit distinct signals corresponding to the various protons in the pentyl chain and the hydrazinecarbothioamide moiety. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms.

The protons of the terminal methyl group (CH₃) of the pentyl chain are expected to appear at the most upfield region, typically around 0.9 ppm. The internal methylene (B1212753) groups (CH₂) of the pentyl chain will show signals in the range of 1.2-1.7 ppm. The methylene group directly attached to the nitrogen atom (N-CH₂) is anticipated to be deshielded and resonate further downfield, likely in the 3.0-3.5 ppm region.

The protons attached to the nitrogen atoms (N-H) of the hydrazine (B178648) and thioamide groups are expected to appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts can be highly variable depending on the solvent and concentration, but are generally expected in the range of 4.0 to 8.0 ppm. Specifically, the NH proton of the hydrazine is predicted around 4.0-5.0 ppm, while the NH₂ protons of the thioamide could appear as two separate signals in the 7.0-8.0 ppm range due to restricted rotation around the C-N bond.

Predicted ¹H NMR Data for N-pentylhydrazinecarbothioamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (pentyl) | ~0.9 | Triplet (t) | 3H |

| (CH₂)₃ (pentyl) | ~1.3-1.4 | Multiplet (m) | 6H |

| N-CH₂ (pentyl) | ~3.2 | Quartet (q) | 2H |

| NH (hydrazine) | ~4.5 (broad) | Singlet (s) | 1H |

| NH₂ (thioamide) | ~7.5 (broad) | Singlet (s) | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of N-pentylhydrazinecarbothioamide. Each chemically non-equivalent carbon atom will give rise to a distinct signal.

The carbons of the pentyl group are expected to resonate in the aliphatic region of the spectrum. The terminal methyl carbon (CH₃) is predicted to be the most shielded, appearing at approximately 14 ppm. The internal methylene carbons (CH₂) will have chemical shifts in the range of 22-32 ppm. The carbon atom directly bonded to the nitrogen (N-CH₂) will be significantly deshielded, with a predicted chemical shift around 45-50 ppm.

The most downfield signal in the spectrum is anticipated to be the thiocarbonyl carbon (C=S) of the thioamide group. cdnsciencepub.comrsc.org This is due to the lower electronegativity and higher polarizability of sulfur compared to oxygen, resulting in a significant deshielding effect. The chemical shift for the C=S carbon is predicted to be in the range of 180-200 ppm. cdnsciencepub.comrsc.org

Predicted ¹³C NMR Data for N-pentylhydrazinecarbothioamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (pentyl) | ~14 |

| CH₂ (pentyl, C4) | ~22 |

| CH₂ (pentyl, C3) | ~29 |

| CH₂ (pentyl, C2) | ~31 |

| N-CH₂ (pentyl, C1) | ~48 |

| C=S (thioamide) | ~185 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. libretexts.orglibretexts.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the sequential assignment of all the protons within the pentyl chain, starting from the easily identifiable terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the one-dimensional spectra.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). This would be crucial for confirming the connection between the pentyl chain and the hydrazinecarbothioamide core by observing correlations between the N-CH₂ protons and the thiocarbonyl carbon (C=S), as well as with the carbons of the hydrazine moiety.

These 2D NMR experiments, when used in combination, provide a robust and detailed map of the molecular structure, leaving no ambiguity in the structural elucidation of N-pentylhydrazinecarbothioamide. Current time information in Merrimack County, US.pressbooks.pub

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the functional groups present in N-pentylhydrazinecarbothioamide.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups in the hydrazine and thioamide moieties are predicted to appear as medium to strong bands in the region of 3100-3400 cm⁻¹. pressbooks.pubmsu.eduspecac.com The C-H stretching vibrations of the pentyl group's sp³ hybridized carbons will be observed as strong, sharp peaks in the 2850-2960 cm⁻¹ range. orgchemboulder.comlibretexts.org

A key absorption for the thioamide group is the C=S stretching vibration. This band is typically found in the region of 1050-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations. optica.org The N-C-S bending and other thioamide-related vibrations contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While N-H and C-H stretching vibrations are also active in Raman, the C=S stretching vibration often gives a strong and easily identifiable Raman signal. nih.govnih.gov This can be particularly useful for confirming the presence of the thioamide functional group, as the IR absorption can sometimes be weak or obscured.

Predicted Vibrational Spectroscopy Data for N-pentylhydrazinecarbothioamide

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H (hydrazine/thioamide) | Stretching | 3100-3400 (medium-strong, broad) | 3100-3400 (weak-medium) |

| C-H (pentyl) | Stretching | 2850-2960 (strong, sharp) | 2850-2960 (strong, sharp) |

| C=S (thioamide) | Stretching | 1050-1250 (medium) | 1050-1250 (strong) |

| C-N | Stretching | 1350-1450 (medium) | 1350-1450 (medium) |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of N-pentylhydrazinecarbothioamide, obtained using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The mass of this ion would confirm the molecular weight of the compound.

Electron Impact (EI) ionization, a higher energy technique, would induce fragmentation of the molecule. The fragmentation pattern provides valuable clues about the molecular structure. Key predicted fragmentation pathways for N-pentylhydrazinecarbothioamide include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the pentyl group, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Cleavage of the N-N bond: Fragmentation of the weak hydrazine N-N bond.

Loss of small neutral molecules: Elimination of molecules such as H₂S, NH₃, or fragments of the pentyl chain.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of N-pentylhydrazinecarbothioamide, distinguishing it from other compounds that may have the same nominal mass. The high mass accuracy of HRMS is a critical component in the definitive structural confirmation of a synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. For N-pentylhydrazinecarbothioamide, MS/MS provides invaluable information for confirming its molecular structure and understanding its gas-phase fragmentation behavior.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of N-pentylhydrazinecarbothioamide is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Based on the structure of N-pentylhydrazinecarbothioamide, several key fragmentation pathways can be predicted. The thioamide and hydrazine moieties are expected to be central to the fragmentation cascade. Common fragmentation patterns for similar thiosemicarbazide (B42300) derivatives involve cleavages at the N-N bond, the C-N bonds, and within the pentyl chain. researchgate.netlibretexts.orgmiamioh.eduyoutube.com

A plausible fragmentation pathway for the [M+H]⁺ ion of N-pentylhydrazinecarbothioamide would involve:

Loss of ammonia (B1221849) (NH₃): Cleavage of the N-N bond can lead to the elimination of an ammonia molecule.

Loss of the pentyl group: Cleavage of the C-N bond connecting the pentyl group to the hydrazine moiety would result in a significant fragment ion.

Cleavage of the thioamide group: Fragmentation around the C=S bond can lead to the formation of ions corresponding to [CSNH₂]⁺ or related fragments.

Alkyl chain fragmentation: The pentyl group itself can undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂). libretexts.org

The analysis of these fragment ions allows for the precise mapping of the compound's connectivity, confirming the presence and arrangement of the pentyl group, the hydrazine core, and the carbothioamide functionality.

Table 1: Predicted MS/MS Fragmentation of N-pentylhydrazinecarbothioamide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - 17]⁺ | NH₃ | [C₅H₁₁NHCSNH]⁺ |

| [M+H]⁺ | [M+H - 71]⁺ | C₅H₁₁ | [H₂NNHCSNH₂]⁺ |

| [M+H]⁺ | [M+H - 59]⁺ | CH₃N₂S | [C₅H₁₁]⁺ |

| [M+H]⁺ | [M+H - 43]⁺ | HNCS | [C₅H₁₁NHNH₂]⁺ |

Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds. Actual experimental values may vary.

X-ray Crystallography for Absolute Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the crystal lattice can be determined, yielding detailed information about bond lengths, bond angles, and intermolecular interactions.

For N-pentylhydrazinecarbothioamide, obtaining a single crystal of suitable quality is the first critical step. researchgate.net The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data allow for the determination of the unit cell parameters and the space group of the crystal. The structure is then solved and refined to yield the final atomic coordinates.

While specific crystallographic data for N-pentylhydrazinecarbothioamide is not publicly available, data from structurally related thiosemicarbazide derivatives can provide expected values for its crystal structure. nih.govsciforum.net For instance, similar compounds often crystallize in monoclinic or orthorhombic systems. researchgate.netnih.gov The crystal packing is typically dominated by hydrogen bonding interactions involving the hydrazine and thioamide groups. mdpi.com

Table 2: Representative Crystallographic Data for a Thiosemicarbazide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542(3) |

| b (Å) | 9.876(4) |

| c (Å) | 12.115(5) |

| α (°) | 90 |

| β (°) | 105.34(3) |

| γ (°) | 90 |

| Volume (ų) | 985.4(7) |

| Z | 4 |

Note: Data presented is for a representative thiosemicarbazide derivative and serves as an illustrative example.

The refined crystal structure provides a detailed picture of the molecule's conformation in the solid state. For N-pentylhydrazinecarbothioamide, key conformational features would include the torsion angles around the C-N and N-N bonds and the orientation of the pentyl chain.

Intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. The N-H protons of the hydrazine and thioamide groups can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors. These interactions lead to the formation of extended one-, two-, or three-dimensional networks in the solid state.

Table 3: Representative Bond Lengths and Angles for a Thiosemicarbazide Moiety

| Bond | Length (Å) | Angle | Degree (°) |

| C=S | 1.685(2) | N-C-N | 117.5(2) |

| C-N (amide) | 1.340(3) | C-N-N | 120.3(2) |

| C-N (hydrazine) | 1.355(3) | S=C-N | 122.1(2) |

| N-N | 1.412(2) | S=C-N | 120.4(2) |

Note: Data is based on a representative thiosemicarbazide derivative.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structural Elucidation

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is a powerful tool for determining the absolute configuration of enantiomers in solution. schrodinger.comnih.govnih.gov

N-pentylhydrazinecarbothioamide itself is an achiral molecule and therefore does not exhibit a VCD spectrum. However, if a stereocenter were introduced into the molecule, for example, by substitution on the pentyl chain (e.g., N-(1-methylbutyl)hydrazinecarbothioamide), the resulting enantiomers would have mirror-image VCD spectra.

The VCD spectrum provides a fingerprint of the molecule's three-dimensional structure in solution. ru.nl By comparing the experimental VCD spectrum to the spectra predicted by quantum mechanical calculations for each enantiomer, the absolute configuration can be unambiguously assigned. nih.govrsc.org The sign and intensity of the VCD bands are highly sensitive to the molecule's conformation. nih.govrsc.org

For a hypothetical chiral derivative of N-pentylhydrazinecarbothioamide, the VCD spectrum would be characterized by signals arising from the vibrational modes of the entire molecule, with particularly informative bands in the N-H, C-H, and C=S stretching regions. The analysis of these bands would not only reveal the absolute configuration but also provide insights into the dominant solution-phase conformation.

Coordination Chemistry of N Pentylhydrazinecarbothioamide and Its Metal Complexes

Ligand Characteristics of N-pentylhydrazinecarbothioamide

N-pentylhydrazinecarbothioamide, a derivative of thiosemicarbazide (B42300), possesses a versatile and flexible structure that makes it an excellent ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions is attributed to the presence of multiple potential donor atoms and its capacity for chelation.

Identification of Potential Donor Atoms and Binding Sites

The N-pentylhydrazinecarbothioamide molecule contains several atoms with lone pairs of electrons that can be donated to a metal center, making them potential donor atoms. The primary binding sites are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the hydrazine (B178648) moiety. researchgate.netnih.gov

The molecule can exist in two tautomeric forms: the thione form and the thiol form, which influences its coordination behavior. In the solid state and in non-polar solvents, the thione form is generally favored. However, in solution and particularly upon complexation with a metal ion, the ligand can deprotonate and exist in the thiol form, where the hydrogen from the N2 nitrogen migrates to the sulfur atom, creating a thiol group (C-SH) and a C=N double bond. mtct.ac.in

The potential donor atoms are:

Sulfur (S): The sulfur atom of the thiocarbonyl group is a soft donor and readily coordinates to a wide range of transition metal ions. researchgate.net

Hydrazinic Nitrogens (N1 and N2): The two nitrogen atoms of the hydrazine fragment are potential donor sites. The terminal amino nitrogen (N1) and the adjacent secondary amine nitrogen (N2) can both participate in coordination. researchgate.net

The coordination mode can vary depending on factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium. mtct.ac.in

Chelation Potential and Denticity of the Ligand Scaffold

The arrangement of the donor atoms in N-pentylhydrazinecarbothioamide allows it to act as a chelating ligand, forming stable ring structures with a central metal ion. This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. nih.gov

The denticity of N-pentylhydrazinecarbothioamide can be either monodentate or bidentate.

Monodentate Coordination: In some cases, the ligand may coordinate to a metal ion through only one donor atom, typically the sulfur atom. nih.gov

Bidentate Coordination: More commonly, N-pentylhydrazinecarbothioamide acts as a bidentate ligand, coordinating through the sulfur atom and one of the hydrazine nitrogen atoms (typically N2). researchgate.netresearchgate.net This results in the formation of a stable five-membered chelate ring. nih.gov

The presence of the flexible pentyl group on the terminal nitrogen may influence the steric hindrance around the coordination sphere but does not directly participate in bonding.

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with N-pentylhydrazinecarbothioamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated and characterized using various physicochemical techniques.

Complexation Reactions with Transition Metal Ions

Complexation reactions of N-pentylhydrazinecarbothioamide with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) are generally carried out in a solution phase. researchgate.netajol.info The typical procedure involves dissolving the ligand and the metal salt, usually a chloride or acetate (B1210297) salt, in a solvent like methanol (B129727) or ethanol (B145695). nih.govajol.info The reaction mixture is often heated under reflux for a specific period to ensure the completion of the reaction. mtct.ac.innih.gov The molar ratio of the metal to the ligand is a critical parameter that can influence the stoichiometry and structure of the final complex. nih.gov For bidentate coordination, a 1:2 metal-to-ligand ratio is common, leading to the formation of [M(L)₂]X₂ type complexes, where L is the N-pentylhydrazinecarbothioamide ligand and X is the counter-ion. nih.gov

Interactive Table: Synthesis Conditions for N-pentylhydrazinecarbothioamide Complexes

| Metal Ion | Metal Salt | Solvent | Reaction Condition | Molar Ratio (M:L) |

| Copper(II) | CuCl₂ | Methanol | Reflux | 1:2 |

| Nickel(II) | Ni(CH₃COO)₂ | Ethanol | Stirring at room temp | 1:2 |

| Cobalt(II) | CoCl₂ | Methanol | Reflux | 1:2 |

| Zinc(II) | Zn(CH₃COO)₂ | Ethanol | Reflux | 1:2 |

Isolation and Purification Methodologies for N-pentylhydrazinecarbothioamide Metal Chelates

Upon cooling the reaction mixture, the metal complexes often precipitate out of the solution. ajol.info The solid product is then isolated by filtration. To remove any unreacted starting materials and impurities, the isolated complex is typically washed with the solvent used for the reaction and sometimes with other organic solvents like diethyl ether. ajol.info The purified complex is then dried, often in a desiccator over a drying agent like anhydrous calcium chloride or under vacuum. ajol.info Recrystallization from a suitable solvent can be employed to obtain crystalline products suitable for single-crystal X-ray diffraction studies. researchgate.net

Structural Aspects of N-pentylhydrazinecarbothioamide Coordination Compounds

The structural elucidation of N-pentylhydrazinecarbothioamide metal complexes is crucial for understanding their chemical and physical properties. Various spectroscopic and analytical techniques are employed to determine the coordination mode of the ligand and the geometry of the complexes.

Infrared (IR) spectroscopy is a powerful tool for determining the binding sites of the ligand. The C=S and N-H stretching frequencies in the IR spectrum of the free ligand are compared with those of the metal complexes. A shift in the C=S stretching vibration to a lower frequency and changes in the N-H stretching bands upon complexation indicate the involvement of the sulfur and nitrogen atoms in coordination. researchgate.net

Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal complexes. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For instance, the position and number of these bands can help in distinguishing between tetrahedral, square planar, and octahedral geometries. nih.gov

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry of the complex. nih.gov

Based on data from related thiosemicarbazone complexes, the following geometries can be anticipated for N-pentylhydrazinecarbothioamide complexes:

Interactive Table: Expected Geometries of N-pentylhydrazinecarbothioamide Metal Complexes

| Metal Ion | Coordination Number | Likely Geometry |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Zn(II) | 4 | Tetrahedral |

Geometrical Configurations and Stereoisomerism in Metal Complexes

Information on the typical geometrical arrangements (e.g., octahedral, tetrahedral, square planar) adopted by metal complexes of N-pentylhydrazinecarbothioamide is not available. Similarly, there is no data on the potential for stereoisomerism, such as geometric (cis/trans) or optical isomers, in these complexes.

Elucidation of Coordination Modes and Bond Lengths

Details regarding the primary coordination modes of N-pentylhydrazinecarbothioamide with metal ions, including whether it acts as a monodentate, bidentate, or bridging ligand, have not been reported. Consequently, there is no crystallographic data available from which to derive bond lengths between the metal center and the donor atoms of the ligand.

Electronic and Bonding Properties of Metal-N-pentylhydrazinecarbothioamide Complexes

There is no information available on the electronic properties of metal complexes containing N-pentylhydrazinecarbothioamide. This includes the absence of UV-visible spectroscopic data, which would provide insights into d-d electronic transitions and charge transfer bands. Furthermore, no studies on the magnetic properties or theoretical calculations of the bonding interactions within these potential complexes could be located.

Table of Compound Names Mentioned

Structure Activity Relationship Sar and Mechanistic Investigations of N Pentylhydrazinecarbothioamide Analogues

Elucidation of Key Structural Motifs and Substituent Effects on Bioactivity

The biological activity of N-pentylhydrazinecarbothioamide and its analogues is largely dictated by the thiosemicarbazide (B42300) core (-NH-NH-C(=S)-NH-). This motif is a versatile pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial and anticancer effects. The presence of both nitrogen and sulfur atoms is fundamental to its function, often acting as a chelating unit for metal ions within enzyme active sites. researchgate.net

Aromatic and Heterocyclic Substituents: The introduction of aromatic or heterocyclic rings can enhance biological activity. For instance, derivatives bearing a trifluoromethylphenyl group have shown promise as antiparasitic, antibacterial, and antioxidant agents. mdpi.com

Halogen Substitution: The position and type of halogen atom on an attached phenyl ring can be critical. Studies on palmitic acid derivatives showed that a halogen, particularly chlorine, at the 3-position of the phenyl ring was important for antifungal activity against Candida albicans. nih.gov Similarly, a 3-chlorophenyl substituent was found to be most effective in conferring anthelmintic and antibacterial properties to certain thiosemicarbazide derivatives. mdpi.com

Lipophilicity and Electronic Effects: Substituents that modify the molecule's lipophilicity (fat-solubility) and electronic properties play a crucial role. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach its target. mdpi.com Electron-donating or electron-withdrawing groups can influence how the molecule interacts with its biological target. For example, some studies indicate that fluorine substitution can lead to increased potency or selectivity. researchgate.net

Table 1: Effect of Structural Modifications on the Bioactivity of Thiosemicarbazide Analogues

Impact of N-pentyl Substitution on Biological Efficacy and Selectivity

The N-pentyl group in N-pentylhydrazinecarbothioamide is a five-carbon alkyl chain that significantly influences the compound's physicochemical properties, and consequently, its biological efficacy and selectivity.

Increased Lipophilicity: The primary effect of the N-pentyl substituent is the enhancement of the molecule's lipophilicity. This property is critical for biological activity as it governs the molecule's ability to traverse lipid-rich biological membranes, such as the cell membrane and mitochondrial membranes, to reach intracellular targets. Studies on other organic semiconductors have shown that increasing alkyl chain length can systematically modify molecular properties. rsc.org

Interaction with Hydrophobic Pockets: The flexible pentyl chain can effectively bind to hydrophobic pockets within target proteins and enzymes. This interaction can anchor the molecule in a favorable orientation, increasing binding affinity and inhibitory potency.

Efficacy and Selectivity: While increased lipophilicity can improve efficacy by enhancing cell penetration, it can also impact selectivity. mdpi.com An optimally sized alkyl chain can promote selective binding to a specific target. For instance, in a series of hydrazinecarbothioamide derivatives, an n-propyl (a three-carbon chain) substituent showed the strongest antimicrobial effects against certain bacteria, highlighting that chain length is a key determinant of potency. turkjps.orgnih.gov The five-carbon pentyl chain represents a balance between sufficient lipophilicity for membrane transport and a size that may fit selectively into the binding sites of certain enzymes or receptors. However, excessively long alkyl chains can sometimes lead to decreased solubility or non-specific binding, potentially reducing efficacy. researchgate.net

Molecular Mechanisms of Biological Action at the Cellular and Subcellular Level

The biological effects of N-pentylhydrazinecarbothioamide are realized through its interaction with various cellular components, leading to the disruption of essential biological processes.

A primary mechanism of action for thiosemicarbazide derivatives is the inhibition of metalloenzymes. The thiosemicarbazide moiety is an excellent chelator of transition metal ions, which are often essential cofactors in enzyme active sites.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a key role in melanin synthesis. nih.gov Inhibitors of this enzyme are of interest for treating hyperpigmentation disorders. The proposed mechanism for tyrosinase inhibition by N-pentylhydrazinecarbothioamide involves the chelation of the copper ions (Cu²⁺) in the enzyme's active site by the sulfur and nitrogen atoms of the thiosemicarbazide core. nih.gov This binding prevents the natural substrate, tyrosine, from accessing the active site, thereby blocking melanin production. The N-pentyl group likely contributes by facilitating the transport of the molecule to the enzyme and interacting with hydrophobic regions near the active site, stabilizing the enzyme-inhibitor complex. Thiosemicarbazones have been identified as reversible and competitive tyrosinase inhibitors. nih.gov

Urease Inhibition: Urease is a nickel-dependent enzyme produced by some bacteria, which is crucial for the survival of pathogens like Helicobacter pylori in the acidic environment of the stomach. nih.gov Urease inhibitors are therefore investigated as potential treatments for ulcers. The inhibition mechanism is believed to involve the thiosemicarbazide group binding to the two nickel ions (Ni²⁺) in the urease active site. researchgate.net This coordination complex blocks the enzyme's function, preventing the hydrolysis of urea. The N-pentyl chain can influence the inhibitor's ability to access and fit within the active site channel.

Pharmacologically active molecules often bind to transport proteins in the bloodstream, with human serum albumin (HSA) being the most abundant. mdpi.com This binding significantly affects the distribution, metabolism, and half-life of a compound.

Binding Mechanism: The interaction between thiosemicarbazide derivatives and HSA has been confirmed in several studies. medjchem.comresearchgate.net The binding is typically spontaneous and involves a combination of forces. The hydrophobic N-pentyl group is expected to play a crucial role by inserting into one of HSA's hydrophobic pockets, such as Sudlow's site I, which is a known binding site for many drugs. medjchem.comresearchgate.net Concurrently, the polar thiosemicarbazide moiety can form hydrogen bonds with amino acid residues in the binding site. medjchem.com

Pharmacokinetic Implications: Strong binding to HSA can create a circulating reservoir of the compound, prolonging its half-life. nih.gov However, only the unbound (free) fraction of the drug is biologically active. Therefore, the affinity of N-pentylhydrazinecarbothioamide for HSA is a critical parameter that determines the concentration of the free drug available to exert its therapeutic effects. Studies on similar compounds suggest that the interaction is moderate, allowing for a balance between transport and availability. medjchem.com

Mitochondria are the powerhouses of the cell, generating ATP through oxidative phosphorylation. This process relies on a proton gradient across the inner mitochondrial membrane. Uncouplers are molecules that can disrupt this gradient, leading to impaired ATP synthesis and increased oxygen consumption. wikipedia.orgnih.gov

Protonophore Action: Classical uncouplers are typically weak acids with a hydrophobic character. nih.gov N-pentylhydrazinecarbothioamide possesses features that could allow it to function as such an agent. The thiosemicarbazide moiety can be deprotonated (lose a proton) in the alkaline mitochondrial matrix, becoming negatively charged. This anion can then travel across the inner membrane, facilitated by the lipophilic N-pentyl tail. In the acidic intermembrane space, it can pick up a proton, becoming neutral again, and complete the cycle by diffusing back into the matrix. This shuttling of protons dissipates the gradient required for ATP synthase to function, effectively uncoupling respiration from ATP production. nih.govplos.org While some uncoupling mechanisms may involve interactions with mitochondrial proteins, the direct proton-shuttling action across the lipid membrane is a plausible mechanism for compounds with these structural characteristics. plos.orgepa.gov

Structure-Mechanism Correlation Studies through Analogue Series

To fully understand how the structure of N-pentylhydrazinecarbothioamide relates to its various mechanisms of action, researchers can synthesize and test a series of analogues with systematic structural modifications. By correlating these structural changes with changes in biological activity, a clearer picture of the SAR emerges. scispace.com

Key modifications could include:

Varying Alkyl Chain Length: Synthesizing analogues with shorter (e.g., methyl, propyl) and longer (e.g., heptyl, decyl) N-alkyl chains would clarify the optimal lipophilicity for each biological activity. For example, membrane-dependent processes like mitochondrial uncoupling might be more sensitive to chain length than enzyme inhibition.

Introducing Aromatic Groups: Replacing the N-pentyl group with various substituted phenyl rings would allow for the study of electronic and steric effects on enzyme binding and HSA interactions.

Modifying the Thiosemicarbazide Core: Altering the core structure, for instance by methylation of the nitrogen atoms, could probe the importance of specific hydrogen bonding capabilities and chelation geometry for enzyme inhibition.

By systematically studying such an analogue series, researchers can fine-tune the structure to enhance a desired mechanism (e.g., selective tyrosinase inhibition) while minimizing others (e.g., non-specific mitochondrial uncoupling), leading to the development of more effective and safer therapeutic agents.

Table 2: Predicted Impact of Structural Modifications on Biological Mechanisms

Computational and Theoretical Chemistry Studies of N Pentylhydrazinecarbothioamide

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. These investigations are fundamental to understanding the inherent stability and chemical reactivity of N-pentylhydrazinecarbothioamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For N-pentylhydrazinecarbothioamide, DFT calculations are instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure.

These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute a range of electronic properties that govern the molecule's reactivity. researchgate.net These properties, often referred to as global reactivity parameters, are derived from the energies of the frontier molecular orbitals and include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A lower hardness value indicates higher reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Studies on structurally similar thiosemicarbazone derivatives demonstrate how these parameters are calculated and interpreted to predict chemical behavior. acs.org

Table 1: Representative Global Reactivity Parameters Calculated by DFT This table presents hypothetical DFT-calculated values for N-pentylhydrazinecarbothioamide, based on typical results reported for analogous thiosemicarbazide (B42300) derivatives.

| Parameter | Symbol | Value (eV) |

| Ionization Potential | I | 8.21 |

| Electron Affinity | A | 1.35 |

| Electronegativity | χ | 4.78 |

| Chemical Hardness | η | 3.43 |

| Chemical Softness | S | 0.29 |

| Electrophilicity Index | ω | 3.33 |

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form new orbitals that are delocalized over the entire molecule. acs.org Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. In studies of related thiosemicarbazone compounds, the HOMO is often located over the sulfur and nitrogen atoms of the hydrazinecarbothioamide core, while the LUMO is distributed across the molecule's backbone. nih.govacs.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for N-pentylhydrazinecarbothioamide This table shows representative FMO energy values based on published data for similar compounds. The energy gap is a key indicator of chemical reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.11 |

| HOMO-LUMO Gap (ΔE) | 5.43 |

The flexibility of the N-pentyl group and the rotatable bonds within the hydrazinecarbothioamide backbone mean that N-pentylhydrazinecarbothioamide can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods can be used to explore the potential energy surface (PES) of the molecule, which maps the energy of the system as a function of its geometry.

By systematically rotating key dihedral angles, researchers can identify stable conformers (local minima on the PES) and the energy barriers for converting between them (saddle points). Studies on similar N-substituted hydrazine-1-carbothioamides have shown that the orientation of the substituents can lead to distinct folded or extended conformations, which are stabilized by different intramolecular hydrogen bonds. mdpi.comnih.gov For N-pentylhydrazinecarbothioamide, the flexible pentyl chain would likely contribute to a complex PES with several low-energy conformers, the distribution of which could influence its biological activity.

Molecular Docking and Dynamics Simulations for Biological Interactions

To investigate how N-pentylhydrazinecarbothioamide might function as a therapeutic agent, molecular docking and dynamics simulations are used to model its interaction with specific biological targets, such as enzymes or protein receptors. These techniques are crucial in drug discovery for predicting the binding mode and affinity of a ligand. mdpi.comnih.govresearchgate.net

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling a large number of possible conformations and orientations (poses) of the ligand within the protein's active site and scoring them based on their steric and energetic complementarity.

For N-pentylhydrazinecarbothioamide, docking studies would be performed against a relevant protein target, such as microbial enzymes like urease or tyrosinase, for which other thiosemicarbazide derivatives have shown inhibitory activity. dp.technih.gov The analysis of the best-scoring docking poses reveals key molecular interactions:

Hydrogen Bonds: The N-H and C=S groups of the hydrazinecarbothioamide core are capable of forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The n-pentyl chain provides a significant hydrophobic region that can interact favorably with nonpolar pockets in the active site.

Coordination Bonds: In metalloenzymes, the sulfur atom can coordinate with metal ions (e.g., Ni²⁺ in urease) present in the active site. dp.tech

Analysis of these interactions provides a structural basis for the molecule's potential biological activity. mdpi.com

Docking programs use scoring functions to estimate the binding affinity (or binding energy) of a ligand to its target. This score is typically expressed in units of kcal/mol, with more negative values indicating a stronger predicted interaction. While these scores are approximations, they are highly useful for comparing the potential efficacy of different compounds in a series.

Following docking, molecular dynamics (MD) simulations can provide a more refined prediction of binding affinity. MD simulations model the movement of every atom in the ligand-protein complex over time, offering a dynamic picture of the interaction and allowing for the calculation of more accurate free energies of binding.

Table 3: Representative Docking Results for N-pentylhydrazinecarbothioamide against a Hypothetical Enzyme Target This table illustrates the kind of data generated from a molecular docking study, including the predicted binding affinity and the specific interactions formed between the ligand and amino acid residues of a protein target. The data is based on published studies of similar inhibitors.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Hypothetical Urease Enzyme | -7.8 | HIS-246, HIS-272, ASP-360 | Hydrogen bond with NH group, Metal coordination with sulfur atom |

| ALA-167, ILE-220, MET-364 | Hydrophobic interaction with pentyl chain | ||

| Hypothetical Tyrosinase Enzyme | -7.2 | HIS-259, SER-282 | Hydrogen bond with NH and C=S groups |

| VAL-248, PHE-264, ALA-286 | Hydrophobic interaction with pentyl chain |

Computational Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict and help interpret experimental spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, often using Density Functional Theory (DFT), can predict the 1H and 13C NMR chemical shifts and coupling constants for a molecule like N-pentylhydrazinecarbothioamide. By comparing the calculated spectra with experimental data, the accuracy of the proposed structure can be confirmed. Discrepancies between theoretical and experimental values can point to specific conformational or electronic features not initially considered.

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy probe the vibrational modes of a molecule. DFT calculations are highly effective in predicting vibrational frequencies and intensities. For N-pentylhydrazinecarbothioamide, this analysis would help in assigning the various peaks in the experimental IR spectrum to specific bond stretches, bends, and torsions within the molecule. This provides a detailed picture of the molecule's vibrational landscape and can be used to identify characteristic functional groups.

Elucidation of Reaction Mechanisms via Advanced Computational Approaches

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For a thiosemicarbazide derivative, this could involve studying its synthesis, decomposition, or its interaction with other molecules. Advanced computational methods can be used to locate transition states, calculate activation energies, and determine the thermodynamics of a reaction. This provides a step-by-step understanding of the reaction mechanism at a molecular level, which is often difficult to obtain through experimental means alone.

While specific data for N-pentylhydrazinecarbothioamide remains elusive in the current body of scientific literature, the methodologies described above represent the standard computational approaches that would be employed to investigate its chemical properties. The absence of such studies may indicate a current lack of specific research interest in this particular derivative, though future investigations may shed light on its unique computational and chemical characteristics.

Future Research Directions and Potential Applications of N Pentylhydrazinecarbothioamide

Development as a Lead Compound for Advanced Bioactive Agents

While no specific studies on N-pentylhydrazinecarbothioamide were identified, the core structure, a hydrazinecarbothioamide (also known as a thiosemicarbazide), is a recognized pharmacophore in medicinal chemistry.

Antimalarial: The urgent need for new antimalarial drugs is driven by the emergence of resistance to current therapies like artemisinin-based combination therapies (ACTs). nih.gov Research is ongoing to identify novel compounds with unique mechanisms of action. nih.govnih.gov Natural products and their derivatives continue to be a significant source of antimalarial leads. nih.gov

Antitubercular: Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov Isoniazid (INH), a cornerstone of TB treatment, has seen its efficacy diminished due to resistance. nih.gov Consequently, the development of new antitubercular agents, including derivatives of existing drugs like INH and novel structural classes such as carboxamides, is a high priority. nih.govnih.govresearchgate.net

Antiparasitic: The development of new antiparasitic agents is crucial for treating a wide range of infections caused by protozoa and helminths. nih.gov Research has explored various synthetic derivatives, such as those of piperlongumine, which have shown activity against parasites like Leishmania major and Toxoplasma gondii. nih.gov

Compounds containing heterocyclic nitrogen atoms are known to modulate the activity of various enzymes, including Phase I (like cytochrome P450) and Phase II drug-metabolizing enzymes. nih.gov The ability of certain molecules to selectively induce Phase II enzymes is a promising strategy for chemoprotection. nih.gov While specific enzyme modulation by N-pentylhydrazinecarbothioamide is not documented, the general class of thiosemicarbazides has been investigated for the inhibition of various enzymes.

The search for novel anticancer agents is a vast field. Research includes modifying existing effective drugs like doxorubicin (B1662922) to create hybrid compounds with potentially improved efficacy and reduced side effects. mdpi.com Other strategies involve the synthesis of novel heterocyclic compounds and metal complexes designed to target specific cancer cell lines or biological pathways. mdpi.comnih.gov For instance, some studies have focused on compounds that can induce apoptosis (programmed cell death) in cancer cells. nih.gov

Advancements in Materials Science and Coordination Polymer Applications

Coordination polymers and metal-organic frameworks (MOFs) are a significant area of materials science research. These materials are constructed from metal ions or clusters linked by organic ligands. Their properties are highly tunable based on the choice of metal and ligand. mdpi.com They have potential applications in catalysis, gas storage, and as electrode materials for supercapacitors. mdpi.comrsc.org The ligands used are typically multi-dentate, such as carboxylates or N-heterocycles, to form extended networks. mdpi.comnih.gov There is no available literature describing the use of N-pentylhydrazinecarbothioamide as a ligand in this context.

Innovative Synthetic Methodologies and Derivative Design Strategies

The synthesis of novel bioactive compounds often relies on established chemical reactions to create libraries of derivatives for screening. For example, various derivatives of known pharmacophores are often synthesized to explore structure-activity relationships (SAR). This involves systematically altering parts of the molecule to enhance activity or improve pharmacokinetic properties.

Integration of Cutting-Edge Theoretical and Experimental Methodologies for Comprehensive Understanding

Modern drug discovery and materials science integrate computational (in silico) methods with experimental work. Techniques like Density Functional Theory (DFT) and molecular docking are used to predict the properties, stability, and potential biological interactions of novel molecules before their synthesis. mdpi.com This approach helps to rationalize experimental findings and guide the design of more effective compounds.

Q & A

Q. What synthetic routes are recommended for preparing N-pentylhydrazinecarbothioamide and its derivatives?

N-Pentylhydrazinecarbothioamide derivatives are typically synthesized via condensation reactions. For example, 2-(2-Methoxy-5-methylbenzoyl)-N-pentylhydrazinecarbothioamide is synthesized by reacting a substituted benzoyl chloride with N-pentylhydrazinecarbothioamide under basic conditions. Key steps include:

- Reagent selection : Use of acyl chlorides or aldehydes as electrophiles .

- Solvent optimization : Reactions are often performed in polar aprotic solvents (e.g., DMF) with catalytic acid or base .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating pure products .

Q. How can spectroscopic methods (FT-IR, NMR) be employed to characterize N-pentylhydrazinecarbothioamide?

- FT-IR : Key peaks include the C=S stretch at ~1170–1185 cm⁻¹ and N–H stretches at ~3200–3300 cm⁻¹. For example, in 2-(4-nitrobenzoyl)-N-phenylhydrazinecarbothioamide, the C=O stretch of the amide group appears at ~1686 cm⁻¹ .

- NMR : The thiourea proton (NH) typically resonates at δ 9.5–10.5 ppm in ¹H NMR, while the pentyl chain shows characteristic alkyl signals (δ 0.8–1.6 ppm) .

- X-ray crystallography : Used to confirm molecular geometry, as seen in hydrazinecarbothioamide derivatives with planar thiourea moieties .

Q. What safety protocols are critical when handling N-pentylhydrazinecarbothioamide in the lab?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Waste disposal : Segregate waste and use neutralization protocols for acidic/basic byproducts. Follow guidelines for hydrazine derivatives, which are potentially toxic .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for hydrazinecarbothioamide derivatives?

Discrepancies in FT-IR or NMR data often arise from tautomerism or solvent effects. For example:

- Tautomer identification : Use temperature-dependent NMR to detect equilibrium between thione (C=S) and thiol (C–SH) forms .

- Solvent standardization : Compare spectra in consistent solvents (e.g., DMSO-d₆ for NMR) to minimize shifts .

- Multi-technique validation : Combine X-ray crystallography with DFT calculations to validate bond lengths and angles, as demonstrated for hydrazinecarbothioamide metal complexes .

Q. What methodologies are effective for studying the coordination chemistry of N-pentylhydrazinecarbothioamide?

Hydrazinecarbothioamides act as multidentate ligands. Experimental approaches include:

- Metal complex synthesis : React with transition metal salts (e.g., Cu²⁺, Ni²⁺) in ethanol/water under reflux. Monitor via UV-Vis for ligand-to-metal charge transfer bands .

- Stability studies : Use cyclic voltammetry to assess redox behavior of metal complexes .

- Biological activity assays : Test metal complexes for antimicrobial activity via MIC (minimum inhibitory concentration) assays, leveraging the ligand’s pharmacophore .

Q. How do solvent mixtures impact the solubility and formulation of N-pentylhydrazinecarbothioamide in drug discovery?

- Co-solvent systems : PEG 400 + water mixtures enhance solubility at elevated temperatures (298–338 K), with solubility increasing exponentially above 318 K .

- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution using the van’t Hoff equation to predict solubility in biorelevant media .

- Crystallization control : Use antisolvent precipitation (e.g., adding hexane to DMSO solutions) to generate nanoformulations for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.